molecular formula C22H23N5O3 B2480242 7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-49-6

7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2480242
CAS RN: 538317-49-6
M. Wt: 405.458
InChI Key: DZBDHSURBHJOAP-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of heterocyclic compounds that have attracted significant attention due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a triazole ring fused to a pyrimidine ring, offering a versatile scaffold for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives, including the specific compound , often involves multistep reactions that can include condensation, cyclization, and functionalization steps. Efficient and regioselective synthesis methods have been developed to introduce various substituents on the triazolopyrimidine core, enhancing the diversity and potential utility of these compounds (Massari et al., 2017).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is critical for their biological activity. Crystallographic studies have revealed the details of their molecular configurations, hydrogen-bonding patterns, and supramolecular architectures, which are essential for understanding their interactions with biological targets (Canfora et al., 2010).

Chemical Reactions and Properties

Triazolopyrimidines can undergo a variety of chemical reactions, including cyclocondensation, alkylation, and others, enabling the functionalization of the core structure and the introduction of pharmacophore elements. These reactions are key to modifying the chemical and physical properties of the compounds for specific applications (Desenko et al., 1998).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are important for the formulation and delivery of these compounds in potential therapeutic applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, of triazolopyrimidine derivatives are central to their biological activity. Studies focusing on the electron-density distribution, hydrogen-bonding energies, and molecular orbital calculations provide insights into the chemical behavior of these compounds (Chebanov et al., 2006).

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Research indicates that triazolopyrimidines, including compounds similar to "7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide," have been synthesized and evaluated for their antimicrobial and antioxidant activities. The study by Gilava et al. (2020) discusses the potent synthesis of a series of triazolopyrimidines and their evaluation for antimicrobial and antioxidant properties. These compounds have shown promising results in combating microbial infections and in acting as antioxidants, indicating their potential in the development of new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).

Synthesis and Structural Analysis

Another aspect of research on this compound focuses on its synthesis and structural analysis. For instance, the synthesis of 1,2,4-triazolopyrimidines and their structural characterization have been explored to understand the compound's potential applications further. Studies like the one by Canfora et al. (2010) have reported on the molecular structure of similar compounds, providing insights into their chemical properties and potential biological activity based on their structural attributes (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell cycle regulation, and signal transduction.

Biochemical Pathways

Given its potential role as a jak1 and jak2 inhibitor, it may impact the jak-stat signaling pathway, which plays a crucial role in immune response and cell growth .

Pharmacokinetics

A study on similar compounds suggested a larger drop in potency between biochemical and cell potency than typically observed, which was presumed to be due to poor cell permeability . This suggests that the compound’s bioavailability may be limited, potentially impacting its pharmacological efficacy.

Result of Action

Compounds with similar structures have shown cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of similar compounds has been achieved under microwave conditions, suggesting that temperature could be a critical factor in the formation of these compounds . Additionally, the compound’s stability and activity could be influenced by factors such as pH, presence of other biomolecules, and cellular environment.

properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-12-6-5-7-14(10-12)21-25-22-24-13(2)18(20(23)28)19(27(22)26-21)16-11-15(29-3)8-9-17(16)30-4/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBDHSURBHJOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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